molecular formula C15H22N4O3 B2538908 N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2323364-85-6

N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2538908
CAS RN: 2323364-85-6
M. Wt: 306.366
InChI Key: RYLKVFYLXLCYGQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the oxadiazole ring suggests that this compound might be used in pharmaceuticals or materials science, as oxadiazoles are common in these fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the oxadiazole ring and multiple functional groups. Detailed analysis would require more specific information or computational chemistry tools .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions involving this compound. Reactions would likely depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally or predicted using computational tools .

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used in a biological context, for example, as a drug, it would interact with biological macromolecules in specific ways to exert its effects .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling any chemical compound .

Future Directions

The future directions for the study of this compound would likely depend on its applications. If it has potential uses in pharmaceuticals, for example, future studies might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-13(20)18(5-2)10-14(21)19-8-6-7-12(9-19)15-16-11(3)17-22-15/h4,12H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKVFYLXLCYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC(C1)C2=NC(=NO2)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide

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